molecular formula C16H13NO2 B12719615 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- CAS No. 135922-34-8

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)-

Katalognummer: B12719615
CAS-Nummer: 135922-34-8
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: MKFOKAYNCCLXKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- is a complex organic compound that features a naphthalene ring system fused with a pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthoic acid: Shares the naphthalene ring but lacks the pyridine moiety.

    1-Naphthoic acid: Similar structure but with the carboxylic acid group in a different position.

    Naphthalene-2-carboxylic acid: Another isomer with distinct properties.

Uniqueness

What sets 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- apart is its unique combination of the naphthalene and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

135922-34-8

Molekularformel

C16H13NO2

Molekulargewicht

251.28 g/mol

IUPAC-Name

7-pyridin-3-yl-5,6-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C16H13NO2/c18-16(19)13-6-4-11-3-5-12(8-15(11)9-13)14-2-1-7-17-10-14/h1-2,4,6-10H,3,5H2,(H,18,19)

InChI-Schlüssel

MKFOKAYNCCLXKK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC2=C1C=CC(=C2)C(=O)O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.